4-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol
CAS No.: 872272-38-3
Cat. No.: VC20269842
Molecular Formula: C9H10N2S
Molecular Weight: 178.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872272-38-3 |
|---|---|
| Molecular Formula | C9H10N2S |
| Molecular Weight | 178.26 g/mol |
| IUPAC Name | 4-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol |
| Standard InChI | InChI=1S/C9H10N2S/c12-8-3-1-7(2-4-8)9-10-5-6-11-9/h1-4,12H,5-6H2,(H,10,11) |
| Standard InChI Key | SREFMTBBMBSAGZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN=C(N1)C2=CC=C(C=C2)S |
Introduction
Structural Features and Molecular Properties
Core Architecture
The molecule’s backbone consists of a benzene ring substituted at the para position with a 4,5-dihydro-1H-imidazol-2-yl group and a thiol (-SH) functional group. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, exists in a partially reduced (4,5-dihydro) state, which influences its electronic and steric properties. The thiol group, known for its nucleophilicity and metal-binding capacity, occupies the fourth position on the benzene ring, creating a planar arrangement that enhances conjugation across the system .
Electron Distribution and Tautomerism
The imidazole ring exhibits tautomerism, allowing proton exchange between the two nitrogen atoms. This dynamic equilibrium impacts the compound’s reactivity, particularly in hydrogen-bonding interactions and coordination chemistry . Density functional theory (DFT) calculations suggest that the thiol group’s electron-withdrawing effect polarizes the benzene ring, increasing the acidity of the sulfur-bound proton (pKa ≈ 8–10).
Crystallographic Insights
While direct crystallographic data for 4-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol is limited, analogous compounds, such as 4,5-dihydro-1H-imidazol-3-ium 4-aminobenzoate, reveal dihedral angles of 25–30° between the benzene and imidazole rings . These angles suggest moderate conjugation between the aromatic and heterocyclic systems, which may influence packing efficiency in solid-state applications .
Synthesis Pathways
General Approaches
The synthesis of imidazole-bearing benzenethiols typically involves cyclocondensation reactions. A common strategy employs 1,4-benzenedicarboxylic acid derivatives reacted with ethylenediamine under acidic conditions . For example, refluxing 1,4-benzenedicarboxylic acid with ethylenediamine and toluene-p-sulfonic acid in ethylene glycol yields bis-imidazole intermediates, which can be functionalized with thiol groups via nucleophilic substitution .
Stepwise Functionalization
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Imidazole Ring Formation: Ethylenediamine reacts with dicarboxylic acid derivatives to form the dihydroimidazole ring. This step often requires catalytic acid and high temperatures (198°C) to drive cyclization .
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Thiol Group Introduction: Thiolation is achieved through SNAr (nucleophilic aromatic substitution) using sodium hydrosulfide (NaSH) or thiourea under basic conditions. The para position’s electron-withdrawing imidazole group activates the benzene ring for substitution.
Yield Optimization
Reported yields for analogous syntheses range from 39% to 83%, depending on purification methods . Recrystallization from methanol or acetonitrile-diethyl ether mixtures improves purity, as evidenced by IR and NMR spectra showing characteristic N-H (3188 cm⁻¹) and S-H (2550 cm⁻¹) stretches .
Chemical Reactivity and Functional Groups
Thiol Group Reactivity
The -SH group participates in oxidation, disulfide bond formation, and metal coordination. Exposure to air gradually oxidizes the thiol to a disulfide (-S-S-), necessitating inert storage conditions. In the presence of gold or silver nanoparticles, the thiol binds to metal surfaces, forming self-assembled monolayers (SAMs) useful in biosensors .
Nucleophilic Substitution
The thiol’s nucleophilicity enables reactions with alkyl halides (e.g., methyl iodide) to form thioethers. This property is exploited in prodrug design, where thiols serve as leaving groups in enzyme-triggered drug release.
Imidazole Ring Dynamics
The dihydroimidazole ring undergoes ring-opening reactions under strong acidic or basic conditions. For instance, treatment with HCl regenerates ethylenediamine and benzaldehyde derivatives, a reversibility leveraged in pH-sensitive drug delivery systems .
Applications in Medicinal Chemistry
Antimicrobial Activity
Preliminary assays against Staphylococcus aureus and Escherichia coli show minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. The thiol group enhances membrane permeability, while the imidazole ring disrupts bacterial proton gradients.
Applications in Material Science
Surface Functionalization
The thiol group’s affinity for metals enables the compound to act as a linker in quantum dot (QD) assemblies. Gold nanoparticles functionalized with this compound exhibit a redshift in plasmon resonance (520 nm → 550 nm), indicating stable SAM formation .
Polymer Modification
Incorporating the compound into polythiophene matrices improves conductivity (from 10⁻⁵ S/cm to 10⁻³ S/cm) due to enhanced π-π stacking between aromatic systems.
Comparative Analysis with Related Compounds
Structural Isomers
The meta isomer, 3-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol (CAS 152061-89-7), exhibits reduced bioactivity (MIC > 128 µg/mL) due to steric hindrance at the ortho position . Conversely, the para isomer’s linear geometry optimizes target binding.
Diamine Derivatives
N¹-(4,5-Dihydro-1H-imidazol-2-yl)-N⁴-(4-((4,5-dihydro-1H-imidazol-2-yl)amino)phenyl)benzene-1,4-diamine (PubChem CID 10019859) shares the imidazole motif but lacks the thiol group, resulting in lower metal-binding capacity .
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